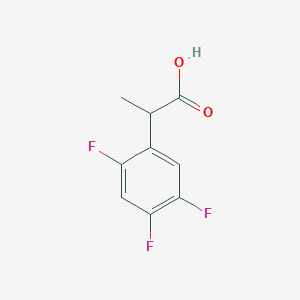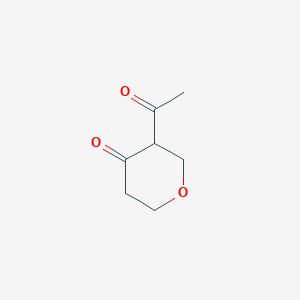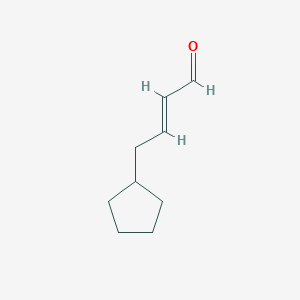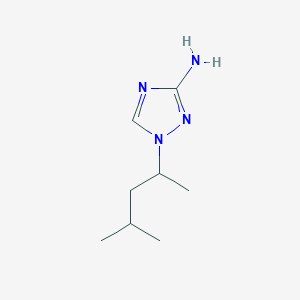
4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with a unique structure that includes an amino group, a cyanoethyl group, and a carboxylic acid group attached to a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-1H-pyrazole-3-carboxylic acid with acrylonitrile in the presence of a base, such as sodium hydroxide, to introduce the cyanoethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Amino derivatives with the cyano group converted to an amine.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学研究应用
4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The carboxylic acid group can participate in acid-base reactions, further modulating the compound’s biological effects.
相似化合物的比较
4-Amino-1H-pyrazole-3-carboxylic acid: Lacks the cyanoethyl group, making it less versatile in certain reactions.
1-(1-Cyanoethyl)-1H-pyrazole-3-carboxylic acid: Lacks the amino group, reducing its potential for forming hydrogen bonds.
Uniqueness: 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of both the amino and cyanoethyl groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a valuable compound for a wide range of applications in scientific research and industry.
属性
分子式 |
C7H8N4O2 |
|---|---|
分子量 |
180.16 g/mol |
IUPAC 名称 |
4-amino-1-(1-cyanoethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H8N4O2/c1-4(2-8)11-3-5(9)6(10-11)7(12)13/h3-4H,9H2,1H3,(H,12,13) |
InChI 键 |
UVDJPPOKKGCFTJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C#N)N1C=C(C(=N1)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B13066555.png)
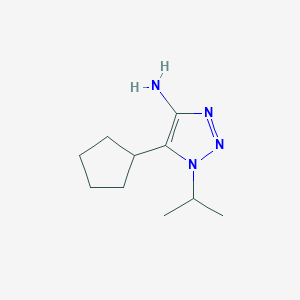
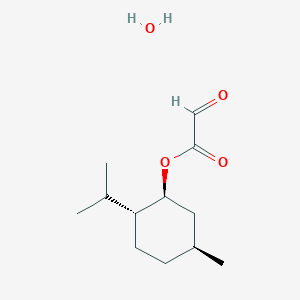
![4-Cyclobutyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13066565.png)
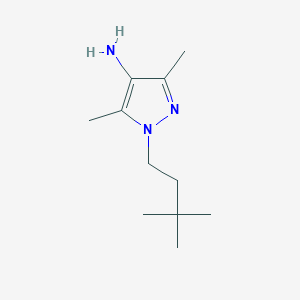
amine](/img/structure/B13066573.png)
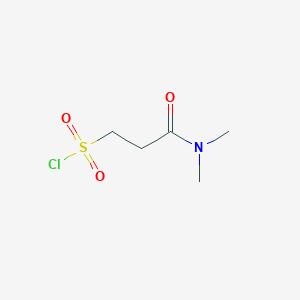
![(5-{[(2-Methylbutan-2-yl)amino]methyl}furan-2-yl)methanol](/img/structure/B13066602.png)

